molecular formula C9H6F2N2O7 B2706148 4-(Difluoromethoxy)-3-methoxy-2,6-dinitrobenzaldehyde CAS No. 872102-63-1

4-(Difluoromethoxy)-3-methoxy-2,6-dinitrobenzaldehyde

Cat. No.: B2706148
CAS No.: 872102-63-1
M. Wt: 292.151
InChI Key: SVSZUUZZFLJRGJ-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3-methoxy-2,6-dinitrobenzaldehyde is an organic compound characterized by the presence of difluoromethoxy, methoxy, and dinitro functional groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-3-methoxy-2,6-dinitrobenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.

    Difluoromethoxylation: The difluoromethoxy group is introduced using difluoromethylating agents such as difluoromethyl ether in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3-methoxy-2,6-dinitrobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy and difluoromethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Methanol, difluoromethyl ether, suitable bases, and catalysts.

Major Products

    Oxidation: 4-(Difluoromethoxy)-3-methoxy-2,6-dinitrobenzoic acid.

    Reduction: 4-(Difluoromethoxy)-3-methoxy-2,6-diaminobenzaldehyde.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Difluoromethoxy)-3-methoxy-2,6-dinitrobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals due to its unique structural features.

    Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3-methoxy-2,6-dinitrobenzaldehyde is primarily determined by its functional groups:

    Nitro Groups: Can participate in redox reactions, influencing the compound’s reactivity and interaction with biological targets.

    Difluoromethoxy Group: Enhances the compound’s lipophilicity and metabolic stability, potentially affecting its bioavailability and interaction with enzymes.

    Methoxy Group: Contributes to the compound’s overall electronic properties, influencing its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Difluoromethoxy)-3-methoxybenzaldehyde:

    4-Methoxy-2,6-dinitrobenzaldehyde: Lacks the difluoromethoxy group, affecting its lipophilicity and metabolic stability.

    4-(Difluoromethoxy)-2,6-dinitrobenzaldehyde: Lacks the methoxy group, influencing its electronic properties and reactivity.

Uniqueness

4-(Difluoromethoxy)-3-methoxy-2,6-dinitrobenzaldehyde is unique due to the combination of difluoromethoxy, methoxy, and dinitro groups on a single benzaldehyde core. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(difluoromethoxy)-3-methoxy-2,6-dinitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O7/c1-19-8-6(20-9(10)11)2-5(12(15)16)4(3-14)7(8)13(17)18/h2-3,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSZUUZZFLJRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1[N+](=O)[O-])C=O)[N+](=O)[O-])OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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